molecular formula C9H13BrClN B13580227 [(2-Bromo-4-methylphenyl)methyl](methyl)aminehydrochloride

[(2-Bromo-4-methylphenyl)methyl](methyl)aminehydrochloride

Cat. No.: B13580227
M. Wt: 250.56 g/mol
InChI Key: ZQWOXEIHCWAZCI-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylaminehydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methylamine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylaminehydrochloride typically involves the bromination of 4-methylbenzylamine followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and methyl iodide or dimethyl sulfate for methylation. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (2-Bromo-4-methylphenyl)methylaminehydrochloride may involve large-scale bromination and methylation processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylaminehydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the aromatic ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Conditions typically involve heating and the use of solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted amines, alcohols, or thiols.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include dehalogenated amines or reduced aromatic compounds.

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylaminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in its binding affinity and reactivity. The compound can undergo nucleophilic substitution reactions at the benzylic position, leading to the formation of various derivatives that may exhibit different biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylpropiophenone: A compound with similar bromine and methyl substitutions but with a different functional group.

    4-Methylmethcathinone: Shares the methyl group on the aromatic ring but differs in its overall structure and properties.

Uniqueness

(2-Bromo-4-methylphenyl)methylaminehydrochloride is unique due to its specific combination of bromine, methyl, and amine groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research.

Properties

Molecular Formula

C9H13BrClN

Molecular Weight

250.56 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H12BrN.ClH/c1-7-3-4-8(6-11-2)9(10)5-7;/h3-5,11H,6H2,1-2H3;1H

InChI Key

ZQWOXEIHCWAZCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC)Br.Cl

Origin of Product

United States

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